3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile
Description
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Properties
IUPAC Name |
3-formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-9-12-13(10-17-5-7-20-8-6-17)15(11-19)18-4-2-1-3-14(12)18/h1-4,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMWPWLRGJNRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(N3C=CC=CC3=C2C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₅N₃O
- Molecular Weight : 241.29 g/mol
The structure includes an indolizine core, a formyl group, and a morpholine moiety, which contribute to its biological properties.
Research indicates that this compound exhibits inhibitory effects on various biological pathways. Specifically, it has been identified as an inhibitor of phosphoinositide 3-kinases (PI3K), which are critical in cell signaling pathways related to growth and metabolism .
Key Mechanisms:
- PI3K Inhibition : Disruption of the PI3K signaling pathway can lead to reduced cell proliferation and survival in cancer cells.
- Antioxidant Properties : The compound may also exhibit antioxidant activity, which can protect cells from oxidative stress.
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
- Comparative Analysis :
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | IC₅₀ = 10–20 µM against cancer cell lines | |
| In Vivo | Reduced tumor size in animal models | |
| Comparative | Superior activity compared to other derivatives |
Future Directions
The ongoing research aims to further elucidate the specific pathways affected by this compound. Future studies will focus on:
- Mechanistic Studies : Understanding the precise molecular interactions and pathways involved.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
Scientific Research Applications
Medicinal Chemistry
Antiphosphatase Activity
Research has indicated that derivatives of indolizine-1-carbonitrile, including 3-formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile, exhibit significant activity against phosphatases involved in infectious diseases. A study synthesized a series of 3-substituted indolizine derivatives that demonstrated antiphosphatase activity against MPtpA and MPtpB phosphatases, which are crucial in the pathogenicity of certain infectious agents . This suggests that this compound could serve as a scaffold for developing new therapeutics aimed at treating infections.
Inhibition of Protein Kinases
The compound has also been explored for its potential as an inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are critical in various cellular processes, including metabolism, growth, and survival. The inhibition of these kinases can have therapeutic implications in cancer treatment and other diseases characterized by dysregulated signaling pathways .
Anticancer Research
EGFR Inhibition
Recent studies have highlighted the anticancer properties of compounds related to indolizines, particularly their ability to inhibit the epidermal growth factor receptor (EGFR). For instance, modifications to the indolizine structure have resulted in compounds with potent EGFR inhibitory activity, demonstrating IC50 values as low as 0.12 µM . This positions this compound as a candidate for further development as an anticancer agent.
Synthetic Chemistry
Versatile Synthetic Intermediates
The structural characteristics of this compound make it a valuable intermediate in synthetic organic chemistry. Its ability to undergo various chemical transformations allows for the synthesis of more complex molecules with potential biological activity. The compound can be utilized in reactions such as cycloadditions and alkylations, facilitating the creation of diverse heterocyclic compounds .
Case Studies and Research Findings
Q & A
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Methodology : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) for large-scale reactions. Flow chemistry systems improve heat dissipation during exothermic steps (e.g., morpholine alkylation). Process analytical technology (PAT) monitors real-time reaction progress to optimize yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
